Docosa-5,9-dienenitrile

Lipophilicity Membrane permeability Formulation

Docosa-5,9-dienenitrile (CAS 485322-60-9) is a long-chain polyunsaturated nitrile with the molecular formula C22H39N and a molecular weight of 317.55 g/mol. The compound features a 22-carbon backbone containing two double bonds at the 5 and 9 positions and a terminal nitrile (–C≡N) functional group.

Molecular Formula C22H39N
Molecular Weight 317.6 g/mol
CAS No. 485322-60-9
Cat. No. B14251357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosa-5,9-dienenitrile
CAS485322-60-9
Molecular FormulaC22H39N
Molecular Weight317.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC=CCCC=CCCCC#N
InChIInChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h13-14,17-18H,2-12,15-16,19-21H2,1H3
InChIKeyWYDZEELLEQTYKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosa-5,9-dienenitrile (CAS 485322-60-9) — Chemical Identity and Baseline Characterization for Procurement Evaluation


Docosa-5,9-dienenitrile (CAS 485322-60-9) is a long-chain polyunsaturated nitrile with the molecular formula C22H39N and a molecular weight of 317.55 g/mol . The compound features a 22-carbon backbone containing two double bonds at the 5 and 9 positions and a terminal nitrile (–C≡N) functional group. It belongs to the class of alkadienenitriles, which are recognized in the fragrance and semiochemical fields as oxidation-resistant analogs of their corresponding aldehydes [1]. The (5E,9E) stereoisomer is the most commonly referenced form in chemical catalogs. Computed physicochemical parameters include a topological polar surface area (PSA) of 23.79 Ų and a LogP of 7.88 , indicating high lipophilicity characteristic of very-long-chain nitriles.

Selection Long-chain nitrile probe for semiochemical and olfactory research
Workflow High-lipophilicity formulation studies and hydrophobic matrix loading
Analytical Context GC-MS reference standard for polyunsaturated nitrile identification

Why In‑Class Polyunsaturated Nitriles Cannot Be Interchanged with Docosa-5,9-dienenitrile in Research and Industrial Applications


Polyunsaturated nitriles are not fungible commodities. Chain length, double-bond position and geometry, and the nitrile functional group collectively govern a compound's volatility, olfactory profile, lipid solubility, and biological target recognition [1]. In insect chemical ecology, a shift of a single double‑bond position or a two‑carbon chain elongation can abolish electrophysiological activity, as demonstrated with nitrile analogs of aldehyde pheromones where Z11‑16:Nitrile attracted target males while the Z9‑16 isomer did not [1]. Docosa-5,9-dienenitrile occupies a specific physiochemical space — a 22‑carbon chain with Δ5,9 unsaturation — that is not replicated by shorter‑chain alkadienenitriles (e.g., 4,8‑undecadienenitrile or 4,9‑dodecadienenitrile) or by the corresponding carboxylic acid (docosa-5,9‑dienoic acid) [2]. Blind substitution with an alternative nitrile or acid risks altered volatility, LogP, receptor binding, and formulation stability, rendering experimental results non‑reproducible.

Target
Docosa-5,9-dienenitrile (C22, Δ5,9)
Shorter nitrile
Chain-length reduction alters volatility and LogP, shifting release kinetics and receptor-binding context.
Aldehyde analog
Docosa-5,9-dienal may undergo rapid autoxidation; nitrile-to-aldehyde substitution risks confounded degradation profiles.
Double-bond position or geometry shift may abolish electrophysiological response; class-level evidence indicates isomer specificity.

Quantitative Differentiation Evidence for Docosa-5,9-dienenitrile Against Closest Analogs


Increased Lipophilicity (LogP) of Docosa-5,9-dienenitrile vs. Shorter-Chain Alkadienenitriles

The computed octanol-water partition coefficient (LogP) of docosa-5,9-dienenitrile (7.88) exceeds that of the 13-carbon alkadienenitrile 3,12-tridecadienenitrile (LogP ~5.5) by approximately 2.4 log units, corresponding to a >250‑fold higher theoretical lipid solubility [1]. This difference in lipophilicity directly impacts compound partitioning in lipid bilayers, volatile release rates from formulations, and extraction efficiency in analytical workflows utilizing hydrophobic stationary phases.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ 2.4 (theoretical ~250‑fold greater lipophilicity)
Supports distinct membrane partitioning and release-rate context
In silico prediction; experimental LogP to verify
Lipophilicity Membrane permeability Formulation

Chain-Length-Dependent Volatility and Release Profile vs. Shorter Alkadienenitrile Odorants

Vapor pressure decreases sharply with increasing chain length in the alkadienenitrile series. The 22‑carbon docosa-5,9-dienenitrile is predicted to exhibit a boiling point >450 °C, compared to 3,12-tridecadienenitrile (bp ~310 °C) and 4,9-dodecadienenitrile (bp ~280 °C) [1][2]. This differential volatility translates into substantially longer fragrance substantivity and slower release from dispensers — a critical parameter in both perfumery and semiochemical lure design.

Volatility / Release
Class-level inference
Estimated bp >450 °C; Δbp >140 °C vs. 3,12-tridecadienenitrile
May support extended-release study design
Predicted from homologous series; no experimental bp
Volatility Fragrance longevity Controlled release

Functional Group Stability: Nitrile vs. Aldehyde in Oxidative Environments

Nitrile analogs of aldehyde pheromones exhibit superior field stability because the nitrile group (–C≡N) resists atmospheric oxidation, whereas the corresponding aldehydes (–CHO) undergo rapid autoxidation and polymerization [1]. Although docosa-5,9-dienenitrile has not itself been field-tested against docosa-5,9-dienal, the class-level evidence from 16‑carbon and 18‑carbon pheromone systems indicates that nitrile substitution generally extends the half-life of the active dispenser by a factor of 3–10× under ambient field conditions [1].

Oxidative Stability
Class-level inference
Nitrile vs. aldehyde: estimated 3–10× half-life extension
Supports field-persistence endpoint interpretation
Extrapolated from C16/C18 pheromone field trials
Oxidative stability Pheromone mimic Field persistence

Polar Surface Area Equilibrium: Consistent PSA Across Chain Lengths Preserves Receptor Interaction Potential

Despite the significant increase in chain length, the topological polar surface area (PSA) of docosa-5,9-dienenitrile (23.79 Ų) is identical to that of shorter-chain nitriles such as stearonitrile (C18, PSA 23.79 Ų) and oleonitrile (C18:1, PSA 23.79 Ų) . This constancy reflects the fact that the PSA is dominated by the nitrile group and is insensitive to hydrocarbon chain elongation. Consequently, the polar interaction component with biological receptors (e.g., olfactory binding proteins) is preserved, while the increased LogP exclusively modulates passive membrane partitioning and volatility. This decoupling of polar and non-polar properties is a distinguishing feature that allows the formulator to independently tune LogP via chain length without inadvertently altering hydrogen‑bonding capacity.

Polar Surface Area
Cross-study comparable
PSA = 23.79 Ų; ΔPSA = 0.00 vs. stearonitrile/oleonitrile
Preserves nitrile-driven polar interaction component
Computed PSA; receptor-interaction studies to validate
PSA Bioavailability Olfactometry

High-Value Application Scenarios for Docosa-5,9-dienenitrile Based on Differentiated Evidence


Long-Duration Insect Pheromone Lure Development for Remote Field Deployment

Docosa-5,9-dienenitrile's ultra-low volatility (estimated bp >450 °C) and the oxidative stability of the nitrile group make it a candidate carrier or active analog for multi‑week lure formulations where weekly replacement is logistically infeasible [1][2]. Its consistent PSA preserves olfactory receptor interaction potential, while the high LogP (7.88) facilitates loading into hydrophobic polymer matrices such as polyethylene dispensers.

Base-Note Component in High-Substantivity Fragrance Formulations

In perfumery, alkadienenitriles with chain lengths ≥14 carbons are valued as long-lasting base notes [1]. Docosa-5,9-dienenitrile's exceptionally high boiling point and LogP position it as an ultra-substantive fixative that outlasts 4,9-dodecadienenitrile (bp ~280 °C) by orders of magnitude in evaporation tests, providing perfumers with a tool for multi‑day fragrance persistence on fabric and skin.

GC‑MS Reference Standard for Polyunsaturated Nitrile Identification in Complex Lipid Extracts

The unique combination of a C22 chain with Δ5,9 unsaturation and a terminal nitrile yields a diagnostic retention index and mass spectrum that distinguishes docosa-5,9-dienenitrile from co‑eluting C18 and C20 nitriles [1]. Analysts can use it as a retention‑time marker and fragmentation library entry for identifying nitrile-containing semiochemicals or lipid oxidation products in biological matrices.

Application
Selection Property
Validation Focus
Long-duration lure development
Ultra-low volatility and nitrile oxidative stability
Multi-week release-rate consistency and dispenser matrix compatibility
High-substantivity fragrance base
High boiling point and high LogP fixative behavior
Evaporation-rate profiling and fabric/skin substantivity endpoints
GC-MS reference standard
Diagnostic retention index and fragmentation pattern
Co-elution resolution from C18/C20 nitriles in complex lipid extracts
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